molecular formula C9H8FNO B2886845 5-fluoro-3-methoxy-1H-indole CAS No. 169674-06-0

5-fluoro-3-methoxy-1H-indole

Cat. No. B2886845
Key on ui cas rn: 169674-06-0
M. Wt: 165.167
InChI Key: SCRJASFKWSLXFS-UHFFFAOYSA-N
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Patent
US05494928

Procedure details

A solution of 1.25 g of 1-acetyl-5-fluoro-3-methoxyindole and 0.35 g of sodium methylate in 23 ml of methanol was stirred at room temperature for one hour. After removal of the solvent the residue was extracted with water and ethyl acetate and the organic phase was washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed and the residue was distilled in a bulb-tube at a bath temperature of 200° and a pressure of 50 mbar. 0.76 g (76%) of 5-fluoro-3-methoxyindole was obtained.
Name
1-acetyl-5-fluoro-3-methoxyindole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([F:13])=[CH:10][CH:11]=2)[C:6]([O:14][CH3:15])=[CH:5]1)(=O)C.C[O-].[Na+]>CO>[F:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH:5]=[C:6]2[O:14][CH3:15] |f:1.2|

Inputs

Step One
Name
1-acetyl-5-fluoro-3-methoxyindole
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)N1C=C(C2=CC(=CC=C12)F)OC
Name
sodium methylate
Quantity
0.35 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
23 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted with water and ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a bulb-tube at a bath temperature of 200°

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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